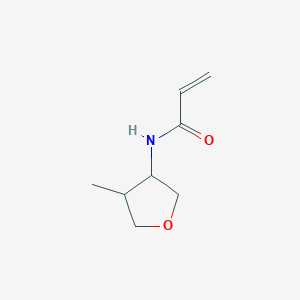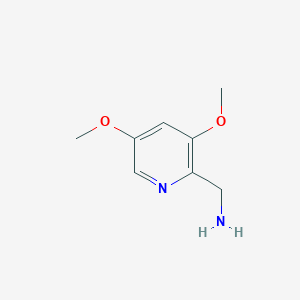
(3,5-Dimethoxypyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethoxypyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 1256816-67-7 . It has a molecular weight of 168.2 and is typically stored at a temperature of 4°C . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H12N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 168.2 . It is typically stored at a temperature of 4°C .Applications De Recherche Scientifique
Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, which are structurally related to (3,5-Dimethoxypyridin-2-YL)methanamine, have been synthesized and demonstrated potential as anticonvulsant agents. These compounds have shown significant protection against seizures in various models, highlighting their potential therapeutic application in managing epilepsy and related disorders (Pandey & Srivastava, 2011).
Anticancer Activity : Palladium (Pd) II and platinum (Pt) II complexes derived from Schiff base ligands, including compounds structurally similar to this compound, have shown promising anticancer activity. Their mechanisms of action involve DNA-binding affinity and selective cytotoxicity towards various cancer cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
Bone Disorders Treatment : Compounds with a structure similar to this compound have been identified as agonists of the Wnt beta-catenin pathway, which is crucial for bone formation. These compounds have shown effectiveness in increasing trabecular bone formation, indicating potential use in the treatment of bone disorders (Pelletier et al., 2009).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes, including those with ligands similar to this compound, have been developed for use in photocytotoxicity against cancer cells. These compounds can generate reactive oxygen species under red light, leading to apoptotic cell death in various cancer cell lines (Basu et al., 2014).
Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally related to this compound, have been synthesized and found effective in catalytic applications. These compounds exhibit good activity and selectivity in catalysis, suggesting their potential in chemical synthesis and industrial processes (Roffe et al., 2016).
Safety and Hazards
The safety information for “(3,5-Dimethoxypyridin-2-YL)methanamine” indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3,5-dimethoxypyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVZZCSJABVWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide](/img/structure/B2778933.png)
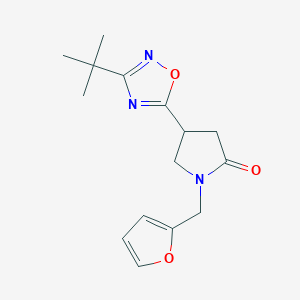
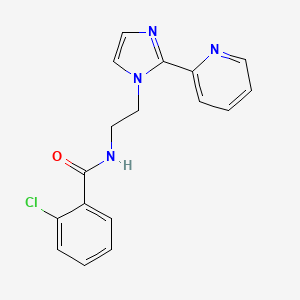
![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)
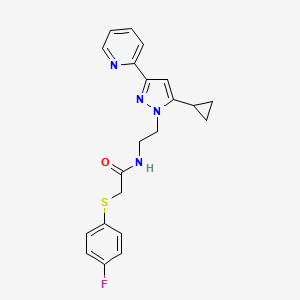
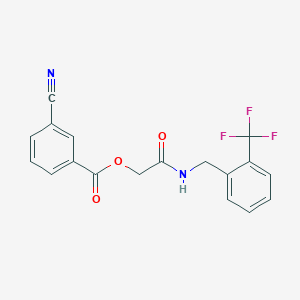
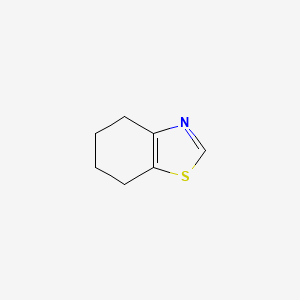

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)
![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)
